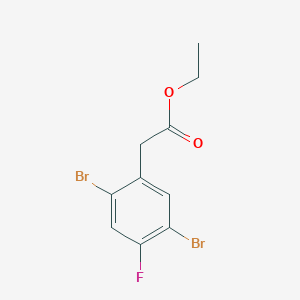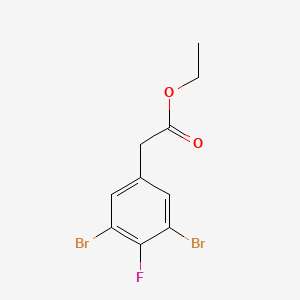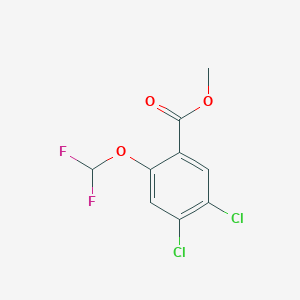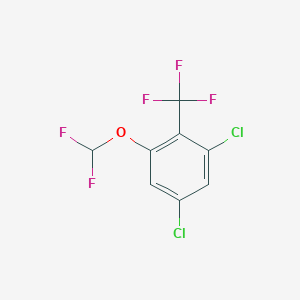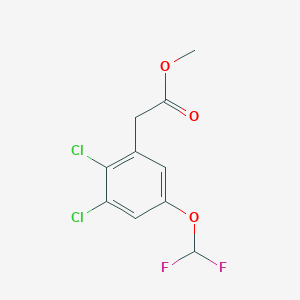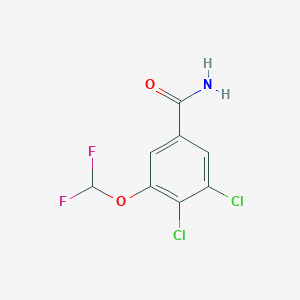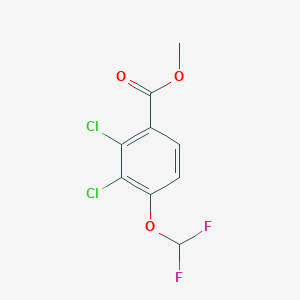
3,4-Dichloro-2,6-difluoroaniline
描述
3,4-Dichloro-2,6-difluoroaniline is an aromatic amine with the molecular formula C6H3Cl2F2N. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical processes and applications.
准备方法
The synthesis of 3,4-Dichloro-2,6-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. Here is a general synthetic route:
Nitration Reaction: The starting material, such as 3,4-dichloronitrobenzene, undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Diazotization Reaction: The amino groups are converted to diazonium salts through diazotization.
Fluorination Reaction: The diazonium salts are then subjected to fluorination to introduce fluorine atoms at the desired positions.
Final Reduction: The final product, this compound, is obtained after a final reduction step
化学反应分析
3,4-Dichloro-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and fluorinating agents .
科学研究应用
3,4-Dichloro-2,6-difluoroaniline is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals and as a building block for drug development.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
作用机制
The mechanism of action of 3,4-Dichloro-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
3,4-Dichloro-2,6-difluoroaniline can be compared with other similar compounds, such as:
3,4-Dichloroaniline: Lacks fluorine atoms and has different reactivity and applications.
2,6-Dichloroaniline: Has chlorine atoms at different positions, leading to different chemical properties.
3,4-Difluoroaniline: Lacks chlorine atoms and has different reactivity and applications .
These comparisons highlight the unique properties and applications of this compound.
属性
IUPAC Name |
3,4-dichloro-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZAIFSIVZUSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


